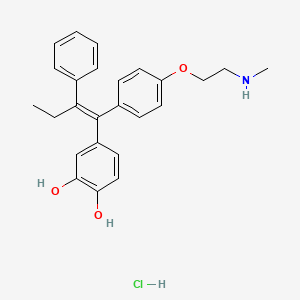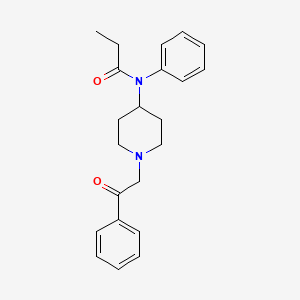
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride(Z,E mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture): is a metabolite of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is significant in the field of neurology and oncology research due to its role as a protein kinase C inhibitor and anti-angiogenetic factor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) typically involves the demethylation of Tamoxifen followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
化学反応の分析
Types of Reactions: N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced states.
Substitution: This involves the replacement of functional groups with other atoms or groups, often under the influence of catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or other transition metals are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) is used as a reference standard and in the study of reaction mechanisms involving SERMs .
Biology: In biological research, this compound is utilized to study its effects on protein kinase C and its role in cellular signaling pathways .
Medicine: In medical research, it is investigated for its potential therapeutic effects in cancer treatment, particularly in breast cancer, due to its anti-angiogenetic properties .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting estrogen receptors and related pathways .
作用機序
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) exerts its effects primarily through the inhibition of protein kinase C, which plays a crucial role in cell signaling and proliferation. By inhibiting this enzyme, the compound can disrupt various cellular processes, including angiogenesis and tumor growth. The molecular targets include estrogen receptors and other proteins involved in cell cycle regulation .
類似化合物との比較
Tamoxifen: The parent compound, widely used as a SERM in breast cancer treatment.
4-Hydroxytamoxifen: Another metabolite of Tamoxifen with similar estrogen receptor modulating properties.
Endoxifen: A potent metabolite of Tamoxifen with enhanced anti-estrogenic effects.
Uniqueness: N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) is unique due to its specific demethylated and hydroxylated structure, which imparts distinct biochemical properties. Its ability to inhibit protein kinase C and its role as an anti-angiogenetic factor set it apart from other similar compounds .
特性
分子式 |
C25H28ClNO3 |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C25H27NO3.ClH/c1-3-22(18-7-5-4-6-8-18)25(20-11-14-23(27)24(28)17-20)19-9-12-21(13-10-19)29-16-15-26-2;/h4-14,17,26-28H,3,15-16H2,1-2H3;1H/b25-22+; |
InChIキー |
NPBPSJLXVIDOBU-OSMRDGEFSA-N |
異性体SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=C(C=C2)O)O)/C3=CC=CC=C3.Cl |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=C(C=C2)O)O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)


![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)







